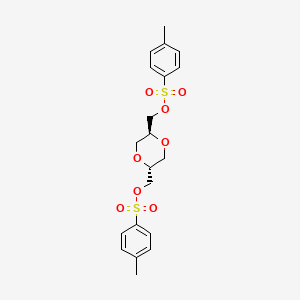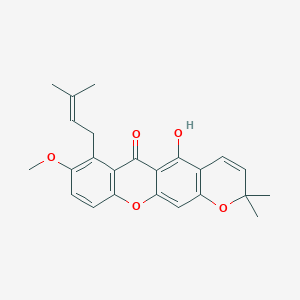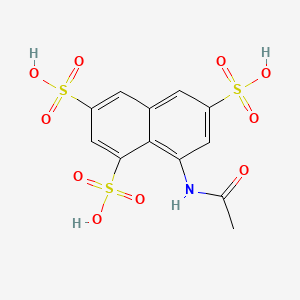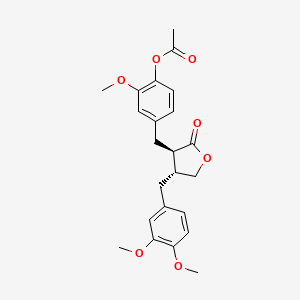![molecular formula C15H11BrN2S B12792940 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-84-8](/img/structure/B12792940.png)
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that belongs to the thiazolo[3,4-a]benzimidazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group in the structure enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with appropriate bromophenyl derivatives. One common method involves the reaction of 2-mercaptobenzimidazole with 4-bromobenzaldehyde in the presence of a strong acid like sulfuric acid, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[3,4-a]benzimidazoles, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thioethers .
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Material Science:
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets and pathways. The bromophenyl group enhances its binding affinity to specific proteins and enzymes, leading to inhibition or activation of these targets. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate the activity of enzymes involved in inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 1-(4-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
Uniqueness
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemists and researchers studying its biological activities .
Eigenschaften
CAS-Nummer |
136994-84-8 |
|---|---|
Molekularformel |
C15H11BrN2S |
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI-Schlüssel |
VAZZLVFERHJLEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


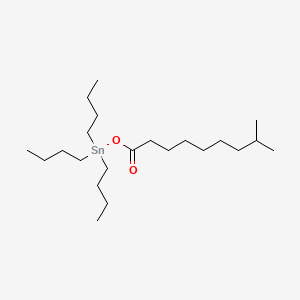
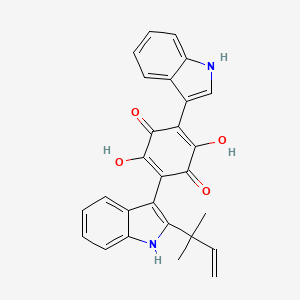


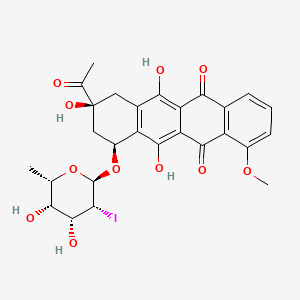
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)

